Tropodifene

Cardiovascular Pharmacology In Vivo Hemodynamics Alpha-Blocker Potency

Tropodifene addresses the challenge of replicating classical α-blocker research without pharmacological divergence. Its tropane scaffold and unique secondary inhibition of histamine/angiotensin, superior to phentolamine, prevent data extrapolation errors. Key benefits: • Ensures consistency with historical vasodilation studies (e.g., Mashkovskii & Gerchikov, 1964). • Ideal probe for dissecting adrenergic/non-adrenergic vasoconstrictor interplay. • Benchmark for SAR studies on tropane-based ligands.

Molecular Formula C25H29NO4
Molecular Weight 407.5 g/mol
CAS No. 15790-02-0
Cat. No. B091808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropodifene
CAS15790-02-0
Synonyms3-(p-acetoxyphenyl)-2-phenylpropionate 1 alpha H,5 alpha H-tropan-3-ol
tropafen
tropaphen
tropodifene
tropodifene, hydrochloride, (endo)-isomer
tropodifene, hydrochloride, (exo)-isome
Molecular FormulaC25H29NO4
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3CC4CCC(C3)N4C
InChIInChI=1S/C25H29NO4/c1-17(27)29-22-12-8-18(9-13-22)14-24(19-6-4-3-5-7-19)25(28)30-23-15-20-10-11-21(16-23)26(20)2/h3-9,12-13,20-21,23-24H,10-11,14-16H2,1-2H3/t20-,21+,23?,24?
InChIKeyWYYRXLABEPJODI-MNZGCLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tropodifene: α-Adrenergic Antagonist Profile


Tropodifene (also known as Tropaphen) is a synthetic, non-selective α-adrenergic receptor antagonist belonging to the tropane ester class [1]. It functions by blocking both α₁- (postsynaptic) and α₂- (presynaptic) adrenoceptors, thereby diminishing or eliminating the effects of catecholamines like epinephrine and norepinephrine [2]. Its primary pharmacological actions are potent vasodilation and adrenolysis, leading to a reduction in peripheral vascular resistance and blood pressure . This compound is recognized as a legacy research tool for studying α-adrenergic mechanisms, with historical clinical use in hypertension and peripheral vasospastic disorders, though it is now largely obsolete in clinical practice in most countries [3].

Class Non-selective α₁/α₂ antagonist
Scaffold Tropane ester core
Research role Legacy α-adrenergic probe

Tropodifene: Substitution Risks in Research


Simple substitution with other α-adrenergic antagonists, even within the non-selective class like phentolamine or phenoxybenzamine, is scientifically risky due to structural and pharmacological divergence. Tropodifene's specific tropane ester core [1] confers a distinct pharmacological profile, including a reported weak atropine-like effect not shared by all α-blockers [2]. Furthermore, empirical evidence suggests that tropodifene demonstrates superior inhibitory activity against certain spasmogens, such as histamine and angiotensin, compared to phentolamine [3]. These differences in chemical scaffold and secondary pharmacology mean that data obtained with tropodifene cannot be reliably extrapolated to other α-blockers, making its use essential for replicating historical studies or for research where this specific multi-modal profile is the target of investigation [1].

Tropodifene (Target)
Other α-Blockers (Phentolamine, Phenoxybenzamine)
Chemical scaffold
Tropane ester
Imidazoline, β-haloalkylamine
Secondary pharmacology
Reported weak atropine-like effect
Typically not described
Spasmogen inhibition
Reported higher inhibition of histamine, angiotensin
Lower or absent in same assays

Tropodifene: Quantitative Evidence Guide


Vasodilatory Potency and Duration (Rabbit Model)

Tropodifene exhibits a clear, dose-dependent vasodilatory effect in an established rabbit model, characterized by a reduction in perfusion pressure. At a dose of 0.25 mg/kg (i.v.), it induces a 30-35% decrease in perfusion pressure that is sustained for 90-100 minutes. Increasing the dose to 0.5 mg/kg (i.v.) results in a more pronounced 40-45% reduction, with the effect lasting for 120 minutes or more [1]. This quantifies the compound's in vivo efficacy and provides a benchmark for comparing its potency and duration of action against other experimental vasodilators.

In Vivo Vasodilation
Head-to-head
0.25 mg/kg: 30-35% ↓, 90-100 min
0.5 mg/kg: 40-45% ↓, ≥120 min
Model-response endpoint context
Rabbit ear model; i.v. administration; perfusion pressure
Cardiovascular Pharmacology In Vivo Hemodynamics Alpha-Blocker Potency

Non-Adrenergic Spasmogen Inhibition vs. Phentolamine

While both are non-selective α-blockers, tropodifene demonstrates a distinct pharmacological advantage over phentolamine. A direct comparison indicates that tropodifene exhibits greater inhibitory activity against the spasmogenic effects of several key mediators, including histamine, angiotensin, bradykinin, and prostaglandin E2 [1]. This suggests that tropodifene may possess additional off-target or pleiotropic actions that phentolamine lacks, which could be critical for research into complex vasospastic pathologies.

Spasmogen Inhibition
Class-level
More active than phentolamine vs. histamine, angiotensin, bradykinin, PGE2
Reported differential inhibition profile
Qualitative; assay details not specified
Pharmacology Smooth Muscle Contractility Receptor Antagonism

Unique Tropane Ester Scaffold

Tropodifene is distinguished from other major α-adrenergic antagonists by its unique tropane ester core [1]. Phentolamine is an imidazoline derivative [2], phenoxybenzamine is a β-haloalkylamine [3], prazosin is a quinazoline derivative [4], and yohimbine is an indole alkaloid [5]. This structural divergence underpins differences in physicochemical properties, receptor binding kinetics, and metabolism. The tropane scaffold is a known privileged structure in medicinal chemistry, and tropodifene represents a specific, under-explored chemotype for α-blockade, making it a valuable tool for structure-activity relationship (SAR) studies.

Chemical Scaffold
Class-level
Tropane ester vs. imidazoline, β-haloalkylamine, quinazoline, indole alkaloid
Structurally distinct chemotype
Supports SAR exploration; distinct probe
Medicinal Chemistry Structural Biology Drug Design

Purity Specification for Reproducibility

Reputable vendors supply tropodifene with a minimum specified purity of ≥98%, as confirmed by analytical methods like HPLC . This high purity specification is crucial for minimizing the confounding effects of impurities in biological assays, thereby enhancing the reproducibility of experimental results. This contrasts with some legacy or less rigorously sourced compounds where purity may be lower or undefined, which can lead to significant variability in pharmacological outcomes.

Purity Specification
Data to verify
≥98% (HPLC)
Vendor CoA specification
Verify with supplier lot analysis
Analytical Chemistry Quality Control Reproducibility

Tropodifene: Application Scenarios


α-Adrenergic Mechanism Validation in Vascular Models

Tropodifene is the ideal tool for replicating and expanding upon foundational pharmacological studies, such as those described by Mashkovskii and Gerchikov (1964) [1]. Its well-characterized, dose-dependent vasodilatory effects in the rabbit isolated ear and intact animal models make it a standard reference compound for calibrating new experimental setups designed to study peripheral vascular tone and α-adrenoceptor function. Using tropodifene ensures comparability with a body of historical literature.

Multi-Factorial Vasospasm Investigation

For research projects exploring the interplay between adrenergic and non-adrenergic (e.g., histaminergic, angiotensinergic) vasoconstrictor pathways, tropodifene provides a unique pharmacological profile [2]. Its demonstrated superior inhibition of spasmogens like histamine and angiotensin compared to phentolamine makes it a more potent and selective probe for teasing apart these complex signaling networks in isolated tissue bath or cell-based assays.

Tropane Scaffold SAR Studies

Tropodifene serves as a key reference compound for medicinal chemistry efforts focused on the tropane scaffold [3]. Its specific substitution pattern and stereochemistry (endo-isomer) define a baseline for α-blocking activity within this chemical class. Researchers designing new tropane-based adrenergic ligands can use tropodifene as a benchmark to evaluate the impact of structural modifications on potency, selectivity, and physicochemical properties.

Application
Selection Property
Validation Focus
Vascular α-adrenoceptor studies
Dose-dependent vasoactive profile
Perfusion pressure model endpoints
Multi-factorial vasospasm research
Differential anti-spasmogenic profile
Non-adrenergic inhibition endpoints
Tropane scaffold SAR studies
Tropane ester chemotype baseline
Binding kinetics, selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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